molecular formula C15H20N2O5 B008875 Z-D-Ala-D-Ala-OMe CAS No. 19914-26-2

Z-D-Ala-D-Ala-OMe

Cat. No. B008875
CAS RN: 19914-26-2
M. Wt: 308.33 g/mol
InChI Key: CUCAZZQPISJXOS-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Ala-D-Ala-OMe is a peptide compound . It is also known as N-Benzyloxycarbonyl-D-alanine . It is used for research and development purposes .


Synthesis Analysis

Z-D-Ala-D-Ala-OMe can be synthesized through a TiCl4-assisted condensation reaction . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnished the corresponding dipeptides with high yields and diastereoselectivity . The reaction was successfully applied to amino acids protected on the α-amino function with different protecting groups .

Scientific Research Applications

Chromatographic Stationary Phases for Molecular Recognition

Z-D-Ala-D-Ala-OMe has been used in the field of chromatography as a stationary phase for molecular recognition . This application is particularly useful for the separation of chiral molecules. The compound is used in the creation of Molecular Imprint Polymers (MIPs), which can selectively recognize the template molecule used in the imprinting process, even in the presence of compounds with similar structure and functionality .

Separation Media

Z-D-Ala-D-Ala-OMe has been applied as a separation media, especially as highly selective chiral stationary phases . There is an increasing demand, especially in the agricultural chemicals and pharmaceutical industries, for better and more efficient means to prepare, purify, and analyze chiral compounds .

Self-Assembly of Aliphatic Dipeptides

Z-D-Ala-D-Ala-OMe has been used in the self-assembly of aliphatic dipeptides coupled with porphyrin and BODIPY chromophores . Altering various parameters such as the protecting group, the solvent mixture, the dipeptide, and the chromophore resulted in different nanostructures .

Hydrogel Formation

A peptide–porphyrin hybrid, which includes Z-D-Ala-D-Ala-OMe, is capable of forming a hydrogel in HFIP–water solvent mixture . Hydrogels that contain porphyrin chromophores can be used for hydrogen production, water oxidation, photodynamic therapy, fluorescence-guided monitoring, and photocurrent generation .

Light Harvesting Applications

Self-assembled architectures that mimic chlorophylls and bacteriochlorophylls in nature are of great interest for light harvesting applications . Z-D-Ala-D-Ala-OMe, when used in self-assembling molecules, can help in the construction of materials with improved properties .

Photocatalytic Hydrogen Generation

Hydrogels containing porphyrin chromophores, which can be formed using Z-D-Ala-D-Ala-OMe, have been used for photocatalytic hydrogen generation . This is a promising area of research for sustainable energy production .

Safety and Hazards

Z-D-Ala-D-Ala-OMe is for R&D use only and not for medicinal, household, or other uses . It is recommended to avoid breathing dust, contact with skin and eyes, and to use in a well-ventilated area . In case of contact, it is advised to wash with plenty of soap and water and seek medical advice .

Mechanism of Action

Mode of Action

It is known that d-ala-d-ala ligase, an enzyme from thermus thermophilus, catalyzes the formation of d-ala-d-ala from two molecules of d-ala . It is plausible that Z-D-Ala-D-Ala-OMe might interact with this enzyme or similar enzymes, affecting their function and thus influencing the synthesis of peptidoglycan in bacterial cell walls.

Biochemical Pathways

The biochemical pathway primarily affected by Z-D-Ala-D-Ala-OMe is the D-alanine metabolism . Alanine racemase, the target of Z-D-Ala-D-Ala-OMe, plays a crucial role in this pathway by converting L-alanine to D-alanine . D-alanine is then used in the synthesis of peptidoglycan, a key component of the bacterial cell wall . By targeting alanine racemase, Z-D-Ala-D-Ala-OMe could potentially disrupt this pathway and inhibit bacterial growth.

Pharmacokinetics

It is known that z-d-ala-d-ala-ome is a cell-permeable compound , which suggests that it can be absorbed and distributed within the body

Result of Action

The primary result of Z-D-Ala-D-Ala-OMe’s action is the potential inhibition of bacterial growth. By targeting alanine racemase and possibly disrupting D-alanine metabolism, Z-D-Ala-D-Ala-OMe could interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This could lead to the weakening of the bacterial cell wall and ultimately inhibit bacterial growth.

properties

IUPAC Name

methyl (2R)-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCAZZQPISJXOS-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Ala-D-Ala-OMe

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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